2-[4-(Benzyloxy)phenyl]-1-methylindole 2-[4-(Benzyloxy)phenyl]-1-methylindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18350687
InChI: InChI=1S/C22H19NO/c1-23-21-10-6-5-9-19(21)15-22(23)18-11-13-20(14-12-18)24-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3
SMILES:
Molecular Formula: C22H19NO
Molecular Weight: 313.4 g/mol

2-[4-(Benzyloxy)phenyl]-1-methylindole

CAS No.:

Cat. No.: VC18350687

Molecular Formula: C22H19NO

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Benzyloxy)phenyl]-1-methylindole -

Specification

Molecular Formula C22H19NO
Molecular Weight 313.4 g/mol
IUPAC Name 1-methyl-2-(4-phenylmethoxyphenyl)indole
Standard InChI InChI=1S/C22H19NO/c1-23-21-10-6-5-9-19(21)15-22(23)18-11-13-20(14-12-18)24-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3
Standard InChI Key GVFDOSJOADGQAY-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OCC4=CC=CC=C4

Introduction

2-[4-(Benzyloxy)phenyl]-1-methylindole is a complex organic compound belonging to the indole family, which is widely recognized for its significance in synthetic organic chemistry. This compound serves as an important intermediate in the synthesis of therapeutic agents, particularly those related to selective estrogen receptor modulators (SERMs) like bazedoxifene. Its molecular structure consists of a bicyclic indole core with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, further modified with a benzyloxy group attached to the phenyl ring.

Synthesis Table

Synthesis MethodReactantsConditionsYield
Fischer Indole SynthesisPhenylhydrazine, Ketones/AldehydesAcid CatalystVariable

Chemical Reactions

2-[4-(Benzyloxy)phenyl]-1-methylindole can undergo various chemical reactions typical of indole derivatives, including substitution and modification of the benzyloxy group. These reactions are crucial for developing derivatives with improved pharmacological properties.

Mechanism of Action

The mechanism of action for compounds like 2-[4-(Benzyloxy)phenyl]-1-methylindole primarily involves interaction with biological targets such as estrogen receptors. Upon binding, these compounds may modulate receptor activity, influencing gene expression related to cell growth and differentiation.

Biological Activity Table

Compound DerivativeBiological ActivityTherapeutic Application
SERM DerivativesEstrogen Receptor ModulationOsteoporosis, Breast Cancer
Indole DerivativesAntiproliferative, AntioxidantVarious Cancer Types

Research Findings and Future Directions

Research on 2-[4-(Benzyloxy)phenyl]-1-methylindole highlights its potential as an intermediate in the synthesis of SERMs. Future studies may focus on optimizing its synthesis and exploring its derivatives for improved pharmacokinetic properties and therapeutic efficacy.

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